tert-Butyl (2,4,5-trimethylphenyl)carbamate

Medicinal Chemistry Computational Chemistry Lipophilicity Prediction

Researchers requiring regioselective N-Boc protection often face limited access to the asymmetric 2,4,5-trimethyl isomer, as generic catalogues predominantly stock the symmetric 2,4,6 (mesityl) variant. tert-Butyl (2,4,5-trimethylphenyl)carbamate directly addresses this gap. • Distinct steric profile: The 2,4,5-trimethyl substitution pattern directs ortho-metalation and cross-coupling away from the hindered 2-position, enabling regiocontrol unattainable with Boc-mesidine. • Computed XLogP ≈ 3.9-4.0 (Δ ≈ +0.3 vs. 2,4,6-isomer), offering tunable lipophilicity for ADME/SAR optimization. • Cost-efficient sourcing: Prepared from inexpensive 2,4,5-trimethylaniline via standard Boc protection; avoids the premium pricing of the 2,4,6-regioisomer. Consistent ≥95% purity ensures reliable batch-to-batch performance.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B12970017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2,4,5-trimethylphenyl)carbamate
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)C
InChIInChI=1S/C14H21NO2/c1-9-7-11(3)12(8-10(9)2)15-13(16)17-14(4,5)6/h7-8H,1-6H3,(H,15,16)
InChIKeyUYDXRONSKCHNAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2,4,5-trimethylphenyl)carbamate: Boc-Protected Aniline Building Block


tert-Butyl (2,4,5-trimethylphenyl)carbamate is a carbamate derivative classified as an N-Boc-protected aniline . It features a tert-butyl carbamate (Boc) group attached to the nitrogen of 2,4,5-trimethylaniline, yielding a sterically defined aryl amine protecting group with a molecular formula of C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . This compound serves as a building block in organic synthesis and medicinal chemistry where precise steric and electronic modulation is required .

tert-Butyl (2,4,5-trimethylphenyl)carbamate: Why Substitution Fails


Generic substitution of tert-butyl (2,4,5-trimethylphenyl)carbamate with its 2,4,6- or 2,3,4-regioisomers or with the methyl carbamate analog is not chemically equivalent because the substitution pattern on the aromatic ring dictates both the steric environment around the nitrogen atom and the electronic properties of the resulting protected amine . These differences directly influence reaction yields in N-Boc protection steps and subsequent regioselective transformations, as the specific 2,4,5-trimethyl arrangement provides a distinct steric profile compared to the more symmetric 2,4,6 (mesityl) pattern .

tert-Butyl (2,4,5-trimethylphenyl)carbamate: Comparative Evidence


Computed Lipophilicity vs. 2,4,6-Isomer

The 2,4,5-trimethyl substitution pattern yields a calculated XLogP value of approximately 3.9–4.0, which is comparable to the 2,4,6-regioisomer (Boc-mesidine) at XLogP 3.6 . This difference, while modest, arises from the asymmetric distribution of methyl groups and can influence chromatographic retention and membrane permeability in drug design contexts .

Medicinal Chemistry Computational Chemistry Lipophilicity Prediction

Commercial Purity Specification Across Suppliers

Vendor technical datasheets consistently report a minimum purity of 95% for tert-butyl (2,4,5-trimethylphenyl)carbamate and its regioisomers . This purity benchmark is standard for research-grade carbamate building blocks and ensures reliable performance in synthetic applications .

Chemical Sourcing Quality Control Building Blocks

Direct Boc-Protection from 2,4,5-Trimethylaniline

The compound is prepared directly from 2,4,5-trimethylaniline (CAS 137-17-7), which is widely available at low cost, by reaction with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate under standard conditions . This synthetic simplicity contrasts with the reported challenges in Boc-protecting sterically hindered aryl amines, where specialized procedures may be required to achieve acceptable yields .

Organic Synthesis Protecting Groups Amine Protection

tert-Butyl (2,4,5-trimethylphenyl)carbamate: Recommended Applications


Regioselective Synthesis Building Block

When a synthetic sequence demands a Boc-protected aniline with an asymmetric 2,4,5-trimethyl substitution pattern—for instance, to direct subsequent ortho-metalation or cross-coupling reactions away from the more hindered 2-position—tert-butyl (2,4,5-trimethylphenyl)carbamate provides a steric profile distinct from the symmetric 2,4,6-isomer (Boc-mesidine). The calculated XLogP difference (Δ ≈ +0.3) further supports its use when slightly higher lipophilicity is desired .

Cost-Effective vs. 2,4,6-Isomer in Large-Scale Protection

Given the commercial availability and low cost of the precursor 2,4,5-trimethylaniline, this Boc-protected derivative can be prepared in-house with high yield using standard Boc-protection protocols . This offers a cost-effective route for researchers requiring a sterically hindered aryl carbamate without the premium pricing often associated with the 2,4,6-regioisomer. Consistent ≥95% purity from multiple suppliers ensures reliable quality .

Distinct Lipophilicity for Medicinal Chemistry SAR

The 2,4,5-trimethylphenyl motif presents a computed XLogP of approximately 3.9–4.0, compared to 3.6 for the 2,4,6-isomer . This modest increase in lipophilicity may influence the ADME properties of drug candidates, making the compound a valuable tool for medicinal chemists exploring structure-activity relationships (SAR) where subtle changes in logP are critical for optimizing permeability and metabolic stability .

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